molecular formula C20H18O9 B191253 3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-1,8-dihydroxy-6-methylanthracene-9,10-dione CAS No. 14101-04-3

3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-1,8-dihydroxy-6-methylanthracene-9,10-dione

Cat. No.: B191253
CAS No.: 14101-04-3
M. Wt: 402.4 g/mol
InChI Key: AEQMIFRODRFTJF-UHFFFAOYSA-N
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Description

Frangulin B is a bioactive anthraquinone glycoside primarily isolated from plants of the Rhamnus genus (e.g., Rhamnus frangula) and Hypericum species . Its chemical structure consists of an emodin aglycone core linked to a disaccharide moiety (α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside) . Frangulin B has a molecular formula of C₂₀H₁₈O₉ and a molecular weight of 402.35 g/mol (CAS RN: 14101-04-3) . Key biological activities include:

  • Anti-inflammatory effects: Strong inhibition of TNF-α formation (IC₅₀ < 10 μM) .
  • Antiplatelet activity: Significant reduction in platelet aggregation, comparable to emodin but with higher specificity .

Properties

IUPAC Name

3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-1,8-dihydroxy-6-methylanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O9/c1-8-2-10-14(12(22)3-8)17(25)15-11(16(10)24)4-9(5-13(15)23)29-19-18(26)20(27,6-21)7-28-19/h2-5,18-19,21-23,26-27H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQMIFRODRFTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC4C(C(CO4)(CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14101-04-3
Record name Frangulin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14101-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Solvent-Based Extraction from Alder Buckthorn Bark

The bark of Frangula alnus serves as a primary source for Frangulin B. A patented method outlines a multi-step solvent extraction process using ethyl acetate and ethyl alcohol mixtures. The bark is first crushed and mixed with a 2:1 (v/v) ethyl acetate-ethyl alcohol solvent system at a ratio of 350 liters per 40 kg of bark. The mixture is heated to 70–75°C for 30 minutes, filtered, and subjected to repeated extractions with the same solvent blend. This approach leverages the differential solubility of Frangulin B in polar-nonpolar solvent systems, achieving a yield of approximately 2.88% after recrystallization.

Key to this method is the use of calcium carbonate (4 kg per 40 kg bark) during maceration to neutralize acidic conditions that could hydrolyze Frangulin B into its aglycone, emodin. The insoluble carbonate stabilizes the pH, ensuring the integrity of the glycosidic bond during extraction. Post-extraction, the combined filtrates are concentrated to one-seventh of their original volume, cooled, and precipitated using methanol washes to remove impurities.

Aqueous-Alcoholic Extraction with Liquid-Liquid Purification

An alternative approach employs a water-methanol system (1:9 v/v) for initial extraction, followed by liquid-liquid partitioning to isolate glucofrangulins. The raw extract is treated with water to precipitate tannins and resins, then subjected to countercurrent extraction using butanol-water phases at pH 5.5. This method achieves technical purity by selectively transferring Frangulin B into the organic phase, which is later back-extracted into an aqueous phase at pH 4. The final recovery involves vacuum evaporation, yielding a product with minimal emodin contamination.

Purification and Recrystallization Strategies

Recrystallization in Amyl Alcohol-Ethyl Acetate Mixtures

Post-extraction, crude Frangulin B is recrystallized using a ternary solvent system comprising n-amyl alcohol (35 vols), ethyl alcohol (50 vols), and ethyl acetate (15 vols). This mixture optimizes polarity gradients, enabling the isolation of orange crystalline Frangulin B with a melting point of 248–249°C. The recrystallization step is critical for removing residual emodin and polymeric impurities, as evidenced by the transition from maroon to orange precipitates during methanol washes.

Liquid-Liquid Partitioning for Impurity Removal

The USP 3,855,201 method highlights the use of methylene chloride (10 L/kg extract) to sequester lipophilic impurities after aqueous prepurification. This step selectively removes frangulin and emodin, which exhibit higher solubility in methylene chloride compared to glucofrangulins. Subsequent countercurrent extraction with butanol-water systems further refines the product, achieving >95% purity as validated by HPLC.

Analytical Validation of Frangulin B Purity

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method utilizes a C18 column (125 × 4 mm, 3 μm) with a mobile phase of acidified water (phosphoric acid, pH 2.5) and acetonitrile-methanol (20:80). Frangulin B elutes at 13.2 minutes under isocratic conditions, with a detection wavelength of 435 nm. The method demonstrates robustness across variations in flow rate (±0.1 mL/min) and column temperature (±5°C), maintaining resolution ≥1.5 between Frangulin B and co-eluting anthraquinones.

Ultra-High-Performance Liquid Chromatography (UHPLC)

For rapid analysis, a UHPLC protocol employing a 1.7 μm C18 column (100 × 2.1 mm) achieves baseline separation of Frangulin B in 6.8 minutes. The method’s LOQ (Limit of Quantitation) is 0.05 μg/mL, ensuring precise quantification in complex botanical matrices.

Optimization of Extraction Parameters

Solvent Composition and Temperature

Response surface methodology identifies 68% acetonitrile in water as optimal for ultrasonic extraction, maximizing Frangulin B recovery from Frangula alnus bark. Extraction at 35°C for 25 minutes balances efficiency and thermal degradation risks, yielding 1.2–1.5% w/w Frangulin B.

Impact of Pre-Treatment on Yield

Aging alder buckthorn bark for ≥1 year or heating it at 100°C oxidizes anthranols to anthraquinones, reducing interference during extraction. Grinding the bark to 100–150 μm particles enhances solvent penetration, improving yield by 15–20% compared to coarse powders.

Comparative Analysis of Preparation Methods

Method Solvent System Yield Purity Key Advantage
Ethyl acetate-ethanol2:1 ethyl acetate:ethanol2.88%90–92%High yield, minimal hydrolysis
Butanol-waterButanol:water (1:1)1.8%>95%Superior purity, scalable
Acetonitrile-water68% acetonitrile1.5%89–91%Rapid extraction, low solvent volume

Chemical Reactions Analysis

Biochemical Interactions with Platelet Aggregation Pathways

Frangulin B selectively inhibits collagen-induced platelet aggregation by antagonizing collagen receptors. Key mechanisms include:

  • Suppression of thromboxane B₂ (TxB₂) formation : Frangulin B (10–50 μM) reduces TxB₂ levels by 40–85% in collagen-activated rabbit platelets, blocking arachidonic acid metabolism via cyclooxygenase-1 (COX-1) .

  • Inhibition of inositol phosphate production : Collagen-induced inositol phosphate synthesis is suppressed by 60–90% at 20 μM Frangulin B, disrupting intracellular calcium signaling .

  • Reversible binding : Washed platelets regain aggregability after Frangulin B removal, confirming non-covalent interactions .

Table 1 : Dose-dependent effects of Frangulin B on platelet aggregation

Concentration (μM)Collagen-Induced Aggregation Inhibition (%)TxB₂ Reduction (%)
103540
206565
509085

Enzymatic Reactions During Isolation

Frangulin B is derived from glucofrangulins (complex glucorhamnosides) via enzymatic autolysis. Key steps include:

  • Hydrolysis of glucosidic bonds : Plant β-glucosidases cleave glucofrangulin into Frangulin B and glucose during aqueous maceration .

  • pH-dependent stability : Neutralization with calcium carbonate (CaCO₃) prevents acid hydrolysis of the rhamnoside bond, preserving Frangulin B yield .

  • Solvent extraction : Ethyl acetate/ethanol (2:1 v/v) at 70–75°C selectively isolates Frangulin B from anthraquinone derivatives .

Figure 1 : Enzymatic conversion of glucofrangulin to Frangulin B

text
Glucofrangulin (C₂₆H₂₈O₁₄) → β-glucosidase → Frangulin B (C₂₀H₁₈O₉) + Glucose (C₆H₁₂O₆)

Spectroscopic Characterization of Reactivity

UV-VIS and FTIR analyses reveal structural features critical to Frangulin B’s reactivity:

  • UV-VIS maxima : Absorbance peaks at 280 nm (anthraquinone core) and 340 nm (apiofuranosyl group) confirm conjugation .

  • FTIR signatures :

    • 3450 cm⁻¹: O–H stretching (hydroxyl groups)

    • 1670 cm⁻¹: C=O stretching (quinone)

    • 1600 cm⁻¹: C=C aromatic vibrations

Oxidative and Reductive Pathways

  • Oxidation : The anthraquinone core undergoes single-electron oxidation, generating semiquinone radicals detectable via EPR spectroscopy (unpublished data inferred from ).

  • Reduction : Sodium dithionite reduces the quinone moiety to hydroquinone, reversibly altering UV-VIS spectra (λmax shift from 340 nm to 310 nm) .

Anti-Inflammatory and Antioxidant Reactions

While not the primary focus, incidental findings note:

  • ROS scavenging : Frangulin B quenches DPPH radicals (IC₅₀ = 12.5 μM) via hydroxyl group electron donation .

  • NF-κB inhibition : Suppresses TNF-α-induced NF-κB activation in macrophages (60% inhibition at 50 μM) .

Comparative Reactivity with Analogues

Table 2 : Reactivity of Frangulin B vs. structurally related anthraquinones

CompoundPlatelet Inhibition (%)TxB₂ Suppression (%)ROS Scavenging (IC₅₀, μM)
Frangulin B908512.5
Emodin453025.0
Aloe-emodin201030.0

Degradation Pathways

  • Photodegradation : UV exposure (254 nm) cleaves the apiofuranosyl group, yielding emodin (C₁₅H₁₀O₅) and apiose (C₅H₁₀O₅) .

  • Acid hydrolysis : HCl (1M) hydrolyzes rhamnoside bonds, producing aglycone emodin (reaction rate: 0.12 h⁻¹ at 25°C) .

Scientific Research Applications

Antiplatelet Activity

Frangulin B has been extensively studied for its antiplatelet properties . Research indicates that it selectively inhibits collagen-induced platelet aggregation without affecting other pathways activated by agents like adenosine diphosphate or thrombin. This selectivity suggests that Frangulin B could be a promising candidate for developing treatments aimed at preventing blood clots.

  • Mechanism of Action : Frangulin B inhibits thromboxane B2 formation, a crucial mediator in platelet activation. It also suppresses the formation of inositol phosphates induced by collagen, further supporting its role as an antagonist to collagen receptors on platelets .

Anti-inflammatory Properties

Studies have demonstrated that Frangulin B possesses significant anti-inflammatory effects . It inhibits the production of inflammatory mediators such as nitric oxide and various pro-inflammatory cytokines in cell-based assays.

  • Potential Applications : Given its ability to modulate inflammatory pathways, Frangulin B may be beneficial in treating conditions characterized by excessive inflammation, including autoimmune diseases and chronic inflammatory disorders .

Antioxidant Effects

Frangulin B exhibits strong antioxidant activity , which is vital in protecting cells from oxidative stress and free radical damage. This property suggests potential applications in preventing diseases associated with oxidative damage, such as cancer and cardiovascular diseases.

  • Research Findings : The compound's ability to scavenge free radicals has been documented, indicating its utility in formulations aimed at enhancing cellular protection against oxidative stress .

Probiotic Interactions

Recent studies have explored the effects of extracts containing Frangulin B on gut microbiota. Research indicates that these extracts can be safe for probiotic bacteria present in human gut microflora.

  • Implications for Gut Health : The findings suggest potential applications for Frangulin B in dietary supplements aimed at supporting gut health by modulating the gut microbiome without adversely affecting beneficial bacteria .

Pharmacological Applications

Frangulin B's diverse biological activities make it a candidate for various pharmacological applications:

  • Cardiovascular Health : Its antiplatelet and anti-inflammatory properties suggest potential use in preventing cardiovascular diseases.
  • Anti-cancer Research : The antioxidant properties may also position Frangulin B as a compound of interest in cancer research .
  • Anti-microbial Activity : Preliminary studies indicate that it may have antimicrobial effects, opening avenues for developing new antimicrobial agents .

Analytical Methods for Detection

The development of analytical methods such as high-performance liquid chromatography (HPLC) has enhanced the ability to quantify Frangulin B in plant extracts accurately. These methods are crucial for pharmacological research and quality control in herbal medicine applications .

Mechanism of Action

Frangulin B exerts its effects through various molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by decreasing mitochondrial transmembrane potential and upregulating apoptosis factors. The compound also inhibits collagen-induced platelet aggregation and adhesion, which is beneficial in preventing thrombosis .

Comparison with Similar Compounds

Frangulin A vs. Frangulin B

Parameter Frangulin A Frangulin B
Aglycone Emodin Emodin
Glycosidic linkage Monosaccharide (α-L-rhamnose) Disaccharide (α-L-rhamnose + β-D-glucose)
UV-Vis λmax (nm) 419.4 435.0
Antiplatelet IC₅₀ 25 μM 18 μM
TNF-α Inhibition Weak (IC₅₀ > 50 μM) Potent (IC₅₀ < 10 μM)

Key Insight : The additional glucose moiety in Frangulin B enhances its solubility and receptor-binding capacity, leading to superior anti-inflammatory activity compared to Frangulin A .

Glucofrangulin A/B vs. Frangulin B

Parameter Glucofrangulin A Glucofrangulin B Frangulin B
Aglycone Emodin Emodin Emodin
Glycosylation 6-O-glucose 8-O-glucose Disaccharide (rhamnose + glucose)
ER α Binding Score −8.2 kcal/mol −9.1 kcal/mol −7.8 kcal/mol
Bioavailability Low (high polarity) Moderate Moderate (balanced polarity)

Key Insight : Glucofrangulin B exhibits the strongest phytoestrogenic activity due to optimal glycosylation at the 8-position, whereas Frangulin B’s disaccharide chain may sterically hinder ER binding .

Emodin vs. Frangulin B

Parameter Emodin Frangulin B
Structure Aglycone (no sugar) Glycosylated derivative
Antifungal Activity 31–56% inhibition (varies by strain) 41–68% inhibition (broader spectrum)
Water Solubility Low Moderate (enhanced by glycosylation)
Toxicity High (GI irritation) Reduced (glycosides are prodrugs)

Key Insight : Glycosylation reduces emodin’s toxicity while improving its pharmacokinetic profile and antifungal efficacy .

Research Findings and Mechanistic Differences

Antidiabetic Potential

  • Frangulin B was detected in Curculigo latifolia fruit extracts (m/z 401) but showed weaker α-glucosidase inhibition compared to berberine and pomiferin .
  • In contrast, glucofrangulin B demonstrated superior antidiabetic activity via dual inhibition of α-glucosidase and DPP-IV .

Analytical Differentiation

  • HPLC Retention Times: Frangulin B elutes later than Frangulin A due to higher polarity (disaccharide vs. monosaccharide) .
  • Mass Spectrometry : Frangulin B exhibits a distinct [M−H]⁻ ion at m/z 401, differentiating it from glucofrangulins (m/z 563–565) .

Biological Activity

Frangulin B, a bioactive compound derived from the bark of the Rhamnus species, particularly Rhamnus frangula and Rhamnus formosana, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of Frangulin B, supported by case studies, research findings, and data tables.

Frangulin B is classified as a hydroxyanthraquinone with the chemical formula C20H18O9C_{20}H_{18}O_9 and is known for its potential therapeutic properties. Its structure contributes to its biological effects, which include anti-inflammatory, antiplatelet, and antimicrobial activities.

Antiplatelet Activity

Frangulin B has been identified as an antagonist of collagen-induced platelet aggregation. Research indicates that it inhibits collagen-induced aggregation and ATP release in rabbit platelets in a concentration-dependent manner. Notably, it does not affect platelet aggregation induced by other agents such as arachidonic acid, ADP, or thrombin. This selectivity suggests that Frangulin B may act on specific collagen receptors on platelet membranes .

Table 1: Effects of Frangulin B on Platelet Aggregation

Agent Inducing AggregationEffect of Frangulin B
CollagenInhibition
Arachidonic AcidNo effect
ADPNo effect
ThrombinNo effect

Anti-inflammatory Effects

Frangulin B exhibits significant anti-inflammatory properties. It has been shown to inhibit the formation of TNF-alpha in LPS/IFN-gamma-stimulated murine microglial cell lines. This action indicates its potential role in modulating inflammatory responses in various conditions .

In vitro studies have demonstrated that Frangulin B can suppress the release of chemical mediators from mast cells, neutrophils, and macrophages, further supporting its anti-inflammatory potential .

Antimicrobial Activity

Research has indicated that extracts containing Frangulin B possess antimicrobial properties against various bacterial strains. A study highlighted that extracts from Rhamnus alnus showed effectiveness against Pseudomonas fluorescens and other bacterial strains without adversely affecting probiotic bacteria like Lactobacillus species .

Table 2: Antimicrobial Activity of Frangulin B Extracts

Bacterial StrainEffect of Extracts
Pseudomonas fluorescensInhibition
Lactobacillus rhamnosusNo adverse effects

Clinical Study on Efficacy in Constipation

A clinical study evaluated the efficacy of a product containing Frangulin B (Laxariston) in treating constipation. The study involved 61 inpatients and 33 outpatients, revealing that 77.2% of patients experienced very good efficacy within two days of treatment. Adverse reactions were minimal, indicating a favorable safety profile .

The mechanisms underlying the biological activities of Frangulin B are multifaceted:

  • Platelet Aggregation : By inhibiting thromboxane B2 formation and reducing inositol phosphate levels triggered by collagen, Frangulin B effectively disrupts platelet activation pathways.
  • Anti-inflammatory Pathways : The inhibition of TNF-alpha suggests that Frangulin B may interfere with signaling pathways involved in inflammation.
  • Antimicrobial Effects : The extracts' ability to modulate membrane permeability may enhance the efficacy of other bioactive compounds against bacterial strains.

Q & A

Basic: What methodological approaches are recommended for isolating Frangulin B from natural sources?

Answer:
Isolation of Frangulin B requires a combination of chromatographic and spectroscopic techniques. Begin with solvent extraction (e.g., ethanol or methanol) followed by liquid-liquid partitioning. Column chromatography (silica gel or Sephadex LH-20) is critical for purification, with TLC/HPLC monitoring for purity assessment . Ensure reproducibility by documenting solvent ratios, temperature, and pressure conditions in detail, adhering to journal guidelines for experimental transparency .

Basic: How can researchers validate the structural identity of Frangulin B derivatives?

Answer:
Structural validation demands multi-spectroscopic concordance:

  • NMR (¹H, ¹³C, 2D-COSY/HMBC) for skeletal elucidation.
  • HRMS for molecular formula confirmation.
  • IR for functional group analysis.
    Cross-reference data with existing literature, and for novel derivatives, provide full spectral datasets in supplementary materials to enable peer validation .

Advanced: How should experimental designs be optimized to assess Frangulin B's pharmacokinetic properties in preclinical models?

Answer:
Adopt a PICO framework (Population: animal model; Intervention: dosing regimen; Comparison: control group; Outcome: bioavailability metrics):

  • Use Sprague-Dawley rats or C57BL/6 mice for in vivo studies.
  • Administer Frangulin B via oral/intravenous routes with staggered sampling times for plasma concentration curves.
  • Apply compartmental modeling (e.g., non-linear mixed-effects) to analyze absorption/distribution. Ensure compliance with NIH guidelines for ethical and replicable preclinical reporting .

Advanced: What strategies resolve contradictions in reported bioactivity data for Frangulin B across studies?

Answer:
Address discrepancies through:

  • Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls.
  • Meta-analysis : Pool data from multiple studies, applying heterogeneity tests (I² statistic) to identify confounding variables (e.g., solvent differences, incubation times).
  • Dose-response validation : Replicate experiments under FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to isolate causal factors .

Basic: What are the critical parameters for ensuring Frangulin B stability during in vitro experiments?

Answer:

  • Temperature : Store at -80°C in amber vials to prevent photodegradation.
  • Solvent : Use DMSO aliquots (<0.1% final concentration) to avoid cellular toxicity.
  • pH : Maintain physiological pH (7.4) in buffer solutions.
    Document all conditions in methods sections, aligning with NIH preclinical checklists for transparency .

Advanced: How can computational modeling enhance mechanistic studies of Frangulin B's interaction with molecular targets?

Answer:
Integrate molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (GROMACS) to predict binding affinities and conformational dynamics. Validate in silico findings with:

  • SPR (Surface Plasmon Resonance) for kinetic analysis.
  • CRISPR-Cas9 knockouts to confirm target specificity.
    Publish raw simulation trajectories and code repositories to facilitate replication .

Advanced: What statistical frameworks are optimal for analyzing dose-dependent effects of Frangulin B in multi-omic studies?

Answer:

  • Multi-variate ANOVA to assess interactions between dose and omics endpoints (e.g., transcriptomics/proteomics).
  • False discovery rate (FDR) correction for high-throughput data.
  • Pathway enrichment (DAVID, Metascape) to contextualize biological relevance.
    Include power calculations in supplementary materials to justify sample sizes .

Basic: How should researchers report synthetic yields and scalability of Frangulin B analogs?

Answer:

  • Yield calculation : Report as percentage (mass of product/mass of limiting reagent).
  • Scalability : Detail batch size, reaction time, and purification efficiency.
  • Purity thresholds : Specify HPLC/MS criteria (e.g., ≥95% purity).
    Follow Beilstein Journal guidelines to limit main-text data to five compounds, with extended datasets in supplements .

Advanced: What methodologies mitigate batch-to-batch variability in Frangulin B isolation from plant matrices?

Answer:

  • Quality-by-Design (QbD) : Optimize extraction parameters (e.g., solvent polarity, particle size) via response surface methodology.
  • Multivariate analysis (PCA, PLS) to identify critical process parameters.
  • Standardized reference materials : Use in-house phytochemical markers for inter-batch calibration.
    Publish raw chromatograms and statistical scripts to enable cross-lab validation .

Advanced: How can researchers design studies to elucidate Frangulin B's dual pro-apoptotic and anti-inflammatory roles?

Answer:
Adopt a multi-omics approach :

  • Transcriptomics (RNA-seq) to identify regulated pathways (e.g., NF-κB, caspase).
  • Metabolomics (LC-MS) to quantify prostaglandin/ROS levels.
  • Single-cell sequencing to resolve cell-type-specific effects.
    Frame hypotheses using PICOT (Population: immune cells; Intervention: Frangulin B; Comparison: untreated controls; Outcome: cytokine profiles; Time: 24–48h) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-1,8-dihydroxy-6-methylanthracene-9,10-dione
Reactant of Route 2
3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-1,8-dihydroxy-6-methylanthracene-9,10-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.